5-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
5-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-benzyloxybenzaldehyde with phenylhydrazine and acetylacetone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of molecular sieves and sonication, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or disrupt the cell membrane integrity of microbial pathogens. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Known for its antiviral properties.
N-[4-[N-[4-[5-[4-(benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenyl]sulfamoyl]phenyl]acetamide: Exhibits anti-inflammatory and antioxidant activities.
Uniqueness
5-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .
Properties
Molecular Formula |
C23H22N2O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-methyl-2-phenyl-3-(4-phenylmethoxyphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H22N2O/c1-18-16-23(25(24-18)21-10-6-3-7-11-21)20-12-14-22(15-13-20)26-17-19-8-4-2-5-9-19/h2-15,23H,16-17H2,1H3 |
InChI Key |
PNOZERYJPLYCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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